molecular formula C18H18F3NO3S B2936176 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396811-29-2

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2936176
CAS No.: 1396811-29-2
M. Wt: 385.4
InChI Key: XPRHRZYJBLVVNK-UHFFFAOYSA-N
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Description

This compound features a methanesulfonamide core substituted with a 4-(trifluoromethyl)phenyl group and a 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl moiety. Its structural uniqueness lies in the fused bicyclic indenyl system, which distinguishes it from simpler aromatic or heterocyclic analogs .

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3S/c19-18(20,21)15-7-5-13(6-8-15)11-26(24,25)22-12-17(23)10-9-14-3-1-2-4-16(14)17/h1-8,22-23H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRHRZYJBLVVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and implications for drug development.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Indene moiety : Provides unique chemical properties.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Methanesulfonamide linkage : Imparts stability and potential for bioactivity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing a trifluoromethyl group have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (μM)Activity
This compound25.9 (S. aureus), 12.9 (MRSA)Bactericidal

The minimum inhibitory concentrations (MICs) suggest that this compound may possess both bacteriostatic and bactericidal properties, as indicated by the ratio of minimum bactericidal concentration (MBC) to MIC being ≤4 .

Anti-inflammatory Potential

The anti-inflammatory activity of this compound can be inferred from related studies on similar sulfonamide derivatives. These compounds have been shown to modulate the NF-kB signaling pathway, which is crucial in inflammatory responses.

CompoundIC50 (μM)Effect
This compound20+Modulation of NF-kB activity

Research indicates that certain substitutions on the phenyl ring can enhance anti-inflammatory effects, suggesting that structural modifications may optimize therapeutic outcomes .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study of various compounds with trifluoromethyl groups, this compound demonstrated potent activity against MRSA isolates, indicating a promising avenue for treating resistant infections .

Case Study 2: Anti-inflammatory Mechanism
Another investigation highlighted the compound's ability to inhibit NF-kB translocation in cellular models, showcasing its potential as an anti-inflammatory agent. This mechanism is vital for developing therapies for chronic inflammatory diseases .

Future Directions

The promising biological activities of this compound warrant further exploration. Future research should focus on:

  • In vivo studies : To validate the efficacy and safety profile.
  • Mechanistic studies : To elucidate the pathways involved in its biological activities.
  • Structural optimization : To enhance potency and selectivity.

Comparison with Similar Compounds

Structural Analogues and Key Features

Compound Name (IUPAC) Core Structure Key Substituents Pharmacological Target/Application Source/Evidence
Target Compound : N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide Methanesulfonamide 4-(Trifluoromethyl)phenyl; hydroxy-dihydroindenyl Not explicitly stated (inferred: TRPV1 or kinase modulation)
Analog 1 : N-(4-(((4-tert-Butylbenzyl)carbamothioyl)-amino)methyl)-2-fluorophenyl)methanesulfonamide Methanesulfonamide 4-tert-Butylbenzyl; fluorophenyl TRPV1 antagonist (Amgen pipeline)
Analog 2 : 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide Acetamide-sulfonamide hybrid 4-Chlorobenzoyl-indole; 4-(trifluoromethyl)phenyl COX-2/5-LOX dual inhibitor (anti-inflammatory)
Analog 3 : N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide Methanesulfonamide 3-Chlorophenyl; trifluoromethylsulfonyl Not specified (highly fluorinated, likely metabolic stability)
Analog 4 : N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide Methanesulfonamide 4-(Trifluoromethyl)phenyl; furan-thiophene hybrid Not specified (heterocyclic diversity for solubility optimization)

Structural and Functional Insights

  • Hydroxy-Dihydroindenyl vs. In contrast, analogs with indole (Analog 2) or furan-thiophene (Analog 4) substituents prioritize planar aromaticity for π-π stacking, which may improve solubility but reduce target specificity .
  • Trifluoromethyl Phenyl Group :
    All compounds share a 4-(trifluoromethyl)phenyl group, a hallmark of modern drug design for its electron-withdrawing effects and resistance to oxidative metabolism. However, Analog 3 incorporates an additional trifluoromethylsulfonyl group, creating extreme electronegativity that may limit bioavailability .

  • Synthetic Complexity :
    The target compound’s synthesis likely involves multi-step coupling (e.g., reductive amination or Suzuki-Miyaura reactions) to integrate the hydroxy-dihydroindenyl group. Analog 2 was synthesized via a one-step amide coupling (43% yield), suggesting the target compound’s bicyclic system adds synthetic challenges .

Pharmacological and Physical Properties

Property Target Compound Analog 2 Analog 3
Molecular Weight ~430 g/mol (estimated) 521.93 g/mol 391.70 g/mol
Melting Point Not reported Not reported Not reported
Key Functional Groups Hydroxy, sulfonamide, trifluoromethyl Indole, sulfonamide, trifluoromethyl Chlorophenyl, bis(trifluoromethyl)
Therapeutic Potential Undisclosed (structural similarity to TRPV1 antagonists) Anti-inflammatory (dual COX-2/5-LOX inhibition) High metabolic stability (fluorine-rich)
Source

Research Findings and Implications

  • TRPV1 Antagonist Analogs : Compounds like Analog 1 (Amgen’s TRPV1 antagonists) highlight the importance of sulfonamide groups in modulating ion channel activity. The target compound’s hydroxy-dihydroindenyl group may offer improved blood-brain barrier penetration compared to bulkier tert-butyl substituents in Analog 1 .
  • Anti-Inflammatory Activity : Analog 2’s indole-sulfonamide hybrid demonstrates dual enzyme inhibition, suggesting the target compound could be repurposed for inflammatory diseases if its substituents align with COX-2/5-LOX binding pockets .

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